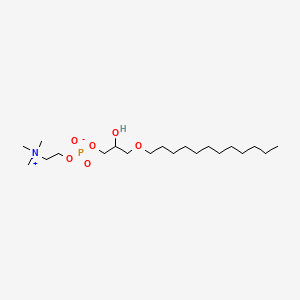
1-Dodecylpropanediol-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpropanediol-3-phosphocholine, also known as this compound, is a useful research compound. Its molecular formula is C20H44NO6P and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1-Dodecylpropanediol-3-phosphocholine is characterized by its amphiphilic nature, which allows it to form micelles and liposomes. Its structure comprises a dodecyl chain, a propanediol backbone, and a phosphocholine head group, contributing to its solubility in both aqueous and organic solvents. This dual solubility is crucial for its applications in drug delivery and formulation.
Biomedical Research Applications
1. Drug Delivery Systems
This compound is particularly useful in the development of drug delivery systems due to its ability to encapsulate hydrophobic drugs. The amphiphilic nature facilitates the formation of liposomes, which can enhance the bioavailability of poorly soluble drugs. Research has shown that liposomal formulations using this compound can improve the pharmacokinetics of therapeutic agents, leading to enhanced efficacy and reduced side effects .
2. Gene Delivery
In gene therapy, this compound has been explored as a vector for delivering nucleic acids such as DNA and RNA. Its ability to form stable complexes with nucleic acids allows for efficient cellular uptake. Studies indicate that formulations incorporating this compound can significantly increase transfection efficiency compared to traditional methods .
3. Anticancer Research
The compound has also been investigated for its potential in anticancer therapies. Its ability to selectively target cancer cells while minimizing effects on healthy tissues has made it a candidate for targeted drug delivery systems. Research demonstrates that formulations using this compound can enhance the cytotoxicity of chemotherapeutic agents against various cancer cell lines .
Nanotechnology Applications
1. Nanoparticle Formulation
In nanotechnology, this compound is employed in the synthesis of nanoparticles for various applications, including imaging and diagnostics. Its surfactant properties help stabilize nanoparticles, preventing aggregation and ensuring uniform size distribution. This stability is crucial for applications in biomedical imaging where consistent performance is required .
2. Biosensors Development
The compound's unique properties have also been utilized in the development of biosensors. By modifying electrodes with this compound, researchers have created sensitive platforms for detecting biomolecules. These biosensors show promise in diagnosing diseases through the detection of specific biomarkers with high sensitivity and specificity .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Propiedades
Número CAS |
73073-46-8 |
|---|---|
Fórmula molecular |
C20H44NO6P |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-16-25-18-20(22)19-27-28(23,24)26-17-15-21(2,3)4/h20,22H,5-19H2,1-4H3 |
Clave InChI |
URUYDXJUCOUNCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Sinónimos |
1-dodecylpropanediol-3-phosphocholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















